molecular formula C9H12N2O2S B2404537 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid CAS No. 847744-19-8

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Cat. No.: B2404537
CAS No.: 847744-19-8
M. Wt: 212.27
InChI Key: MCULFRXFRCFNQY-UHFFFAOYSA-N
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Description

Product Overview 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol [ ]. Its CAS registry number is 847744-19-8 [ ][ ]. This chemical is part of the pyrimidine family, a class of heterocyclic compounds that are of significant interest in medicinal and materials chemistry due to their wide range of biological activities [ ]. Research Context and Potential Applications Pyrimidine derivatives are recognized as privileged structures in drug discovery and materials science. Compounds featuring the pyrimidine core have been extensively studied for diverse biological activities, including antimicrobial, antioxidant, and antitumor properties [ ]. Furthermore, pyrimidine-based structures have been identified as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, with research indicating that molecular properties such as molecular mass and electronegativity are key factors in their effectiveness [ ]. The specific research applications for this compound are not fully documented, but its structure suggests potential as a valuable building block in the synthesis of more complex molecules for these research fields. Handling and Compliance This product is intended for research and development purposes only. It must be handled by technically qualified individuals and is not intended for use in foods, cosmetics, drugs, or consumer products [ ]. For safe handling and storage, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(4,6-dimethyl-2-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULFRXFRCFNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Mercapto and Dimethyl Groups: The mercapto group is introduced via thiolation reactions, while the dimethyl groups are added through alkylation reactions.

    Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the mercapto or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the formation of new compounds through its reactive mercapto group. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism
The mercapto group can undergo oxidation to form disulfides or sulfonic acids, while reduction reactions can yield thiols or other reduced forms. The pyrimidine ring is also capable of participating in nucleophilic substitution reactions, making this compound a versatile participant in synthetic organic chemistry.

Biological Applications

Enzyme Inhibition Studies
Due to its reactive mercapto group, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is employed in studies focused on enzyme inhibition. It can form covalent bonds with thiol groups in proteins, leading to modifications that affect enzyme activity. This characteristic is significant for understanding biochemical pathways and cellular processes .

Potential Therapeutic Uses
Research is ongoing into the compound's potential therapeutic applications, particularly its antiviral and anticancer properties. Preliminary studies suggest that it may exhibit activity against certain viral infections and cancer cell lines, although further investigation is required to establish its efficacy and mechanisms of action .

Industrial Applications

Material Development
In the industrial sector, this compound is being explored for its potential in the development of new materials. Its unique chemical properties allow it to be used as a precursor in the synthesis of specialized polymers and coatings.

Pharmaceutical Manufacturing
The compound's role as a precursor in pharmaceutical synthesis highlights its importance in drug development processes. Its ability to modify biological targets makes it a candidate for further exploration in medicinal chemistry .

Case Study 1: Enzyme Inhibition

A study investigated the interactions between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity through covalent modification at thiol sites, suggesting potential applications in drug design aimed at modulating enzyme function.

Case Study 2: Antiviral Activity

Research focused on the antiviral properties of this compound revealed promising results against Herpes simplex virus type 1 (HSV-1). The mechanism was attributed to the compound's ability to disrupt viral replication processes, positioning it as a candidate for further antiviral drug development.

Mechanism of Action

The mechanism of action of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic Acid

  • Structure : The 2-position substituent is a methylsulfanyl (-SMe) group instead of mercapto (-SH) .
  • Molecular Formula : C₁₀H₁₄N₂O₂S.
  • Lipophilicity: The methylsulfanyl group increases hydrophobicity (logP ~1.5–2.0) compared to the polar -SH group.
  • Commercial Status : Discontinued (all product sizes) .

3-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)propanoic Acid (CAS 937669-19-7)

  • Structure : Substitution of -SH with a hydroxyl (-OH) group at position 2 .
  • Molecular Formula : C₉H₁₂N₂O₃.
  • Key Differences: Acidity: The -OH group (pKa ~10) is less acidic than -SH (pKa ~6.5), altering pH-dependent solubility.

3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic Acid

  • Structure: Features an amino (-NH₂) group at position 2 .
  • Molecular Formula : C₁₀H₁₃N₃O₂ (inferred from ).
  • Key Differences :
    • Basicity : The -NH₂ group (pKa ~9.5) introduces basicity, contrasting with the acidic -SH group.
    • Biological Interactions : -NH₂ may enable electrostatic interactions with negatively charged biomolecules.

3-{2-[(2-Amino-2-oxoethyl)thio]-4,6-dimethylpyrimidin-5-yl}propanoic Acid

  • Structure: A thioether-linked 2-amino-2-oxoethyl group at position 2 .
  • Molecular Formula : C₁₁H₁₄N₄O₃S.
  • Key Differences :
    • Functionality : Combines sulfur and amide groups, enabling dual reactivity (e.g., disulfide bridges and hydrogen bonding).
    • Molecular Weight : Higher (282.32 g/mol) due to the extended side chain.

Structural and Functional Group Analysis

Table 1: Comparative Properties of Analogs

Compound Name 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Property Differences
Target Compound (Mercapto derivative) -SH C₁₀H₁₂N₂O₂S 224.28 High acidity, disulfide formation
Methylsulfanyl Analog -SMe C₁₀H₁₄N₂O₂S 226.30 Increased lipophilicity
Hydroxy Analog -OH C₉H₁₂N₂O₃ 196.21 Enhanced hydrogen bonding
Amino Analog -NH₂ C₁₀H₁₃N₃O₂ 207.23 Basic character
Thio-linked Amide Analog -S-CH₂-C(O)NH₂ C₁₁H₁₄N₄O₃S 282.32 Dual reactivity (thiol + amide)

Implications of Substituent Variations

  • Biological Activity : The -SH group in the target compound may confer antioxidant properties or enzyme inhibitory effects (e.g., via cysteine residue interactions). In contrast, -SMe or -NH₂ analogs might exhibit reduced reactivity but improved metabolic stability .
  • Synthetic Accessibility : Mercapto derivatives often require protective-group strategies due to -SH’s sensitivity, whereas -SMe or -OH analogs are more stable during synthesis .

Biological Activity

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a mercapto group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C9H12N2O2S
  • Molecular Weight : 212.27 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an enzyme inhibitor and its role in various biochemical pathways.

The mercapto group in the compound allows for the formation of disulfide bonds and can interact with thiol groups in proteins, influencing enzyme activity. This interaction can lead to inhibition of specific enzymes involved in metabolic pathways.

Research Findings

Recent research has focused on the following aspects:

  • Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Research has shown that it possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and certain kinases, which are crucial in neurodegenerative diseases and cancer therapy.

Data Table of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits acetylcholinesterase activity
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels, indicating its potential use as a dietary supplement or therapeutic agent against oxidative damage.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics.
  • Enzyme Interaction Analysis : Kinetic studies revealed that this compound acts as a competitive inhibitor of acetylcholinesterase, suggesting its potential application in treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, considering functional group compatibility and yield?

Methodological Answer: The synthesis typically involves functionalizing a pyrimidine core with a thiol (-SH) group and a propanoic acid side chain. A viable approach includes:

  • Step 1: Starting with 4,6-dimethylpyrimidin-5-amine (or similar precursors) to introduce the mercapto group via nucleophilic substitution or oxidative thiolation. For example, using LDA (lithium diisopropylamide) in THF at low temperatures to deprotonate and activate intermediates, as seen in analogous pyrimidine syntheses .
  • Step 2: Coupling the thiol-modified pyrimidine with a propanoic acid derivative, such as acrylate esters, via Michael addition or alkylation.
  • Purification: Column chromatography or recrystallization ensures purity. Yield optimization requires controlled reaction temperatures (-78°C for LDA-mediated steps) and inert atmospheres to prevent oxidation of the thiol group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure, with distinct shifts for the pyrimidine protons (δ 6.5–8.5 ppm) and the propanoic acid chain (δ 2.5–3.5 ppm for CH₂ groups). The thiol proton may appear as a broad peak unless derivatized .
  • X-ray Crystallography: For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize atomic displacement .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for labile thiol groups .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s crystal structure or reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Compare computed bond lengths/angles (e.g., using Gaussian or ORCA) with X-ray data to identify outliers. For example, discrepancies in the thiol group’s geometry may indicate crystal packing effects versus gas-phase calculations .
  • Molecular Dynamics (MD): Simulate solvation effects to predict protonation states of the carboxylic acid and thiol groups under physiological conditions. Tools like GROMACS or AMBER can model pH-dependent behavior .
  • SHELX Integration: Use SHELXC/D/E for experimental phasing in cases of weak diffraction data, especially for twinned crystals or high-resolution macromolecular complexes .

Q. How should researchers address contradictions between experimental and theoretical pKa values for the carboxylic acid and thiol groups?

Methodological Answer:

  • Experimental pKa Determination: Use potentiometric titration (e.g., automated titrators with glass electrodes) in aqueous buffers. Compare results with structurally similar compounds, such as 3-(4-chlorophenyl)propanoic acid (pKa ≈ 4.6) .
  • Theoretical Adjustments: Apply COSMO-RS or PCM solvation models in computational workflows to account for solvent effects. Discrepancies >0.5 units may indicate unmodeled hydrogen bonding or aggregation .
  • Data Validation: Cross-reference with databases like PubChem or IUPAC compilations to identify systematic errors in measurement conditions (e.g., ionic strength, temperature) .

Q. What in vitro models are suitable for studying metabolic stability or degradation pathways of this compound?

Methodological Answer:

  • Hepatocyte Incubations: Use primary murine or human hepatocytes to assess phase I/II metabolism. Monitor metabolites via LC-MS/MS, focusing on sulfation (thiol group) and β-oxidation (propanoic acid chain) .
  • Microsomal Assays: Incubate with liver microsomes and NADPH cofactors to identify cytochrome P450-mediated oxidation. For example, track hydroxylation of the pyrimidine ring or methyl groups .
  • Stability Testing: Conduct pH-dependent degradation studies (e.g., simulated gastric fluid at pH 1.2 vs. intestinal at pH 6.8) to predict oral bioavailability .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data between predicted and observed coupling constants for the pyrimidine ring?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect ring puckering or conformational exchange. For example, broadening of peaks at low temperatures may indicate slow interconversion between tautomers .
  • DFT-NMR Comparison: Calculate J-coupling constants (e.g., using ADF or NWChem) for the lowest-energy conformer. Deviations >1 Hz suggest neglected steric effects or solvent interactions .
  • Crystallographic Cross-Validation: Compare NMR-derived torsion angles with X-ray data to rule out solution-phase conformational biases .

Q. What strategies mitigate challenges in crystallizing this compound due to its thiol and carboxylic acid groups?

Methodological Answer:

  • Derivatization: Protect the thiol group as a disulfide or thioether to reduce reactivity. For carboxylic acids, use ester derivatives (e.g., methyl ester) to enhance crystallinity .
  • Co-crystallization: Add co-formers like nicotinamide or caffeine to stabilize hydrogen-bonding networks. Screen solvents (e.g., DMSO/water mixtures) using high-throughput robotic platforms .
  • Twinned Data Refinement: In SHELXL, apply TWIN and BASF commands to model twinning fractions and improve R-factors for challenging datasets .

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